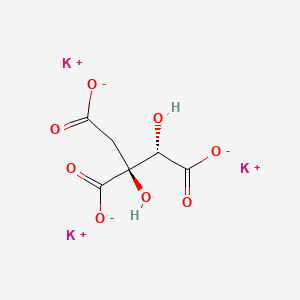

Potassium hydroxycitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

913186-35-3 |

|---|---|

Molecular Formula |

C6H5K3O8 |

Molecular Weight |

322.39 g/mol |

IUPAC Name |

tripotassium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t3-,6+;;;/m1.../s1 |

InChI Key |

VYYWVGGAJXBBCA-YIRLFHOGSA-K |

Isomeric SMILES |

C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |

Canonical SMILES |

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Beyond ATP-Citrate Lyase: An In-depth Technical Guide to the Multifaceted Mechanisms of Action of Potassium Hydroxycitrate

For Researchers, Scientists, and Drug Development Professionals

Potassium hydroxycitrate (HCA), a derivative of citric acid extracted from the fruit rind of Garcinia cambogia, is widely recognized for its role as a competitive inhibitor of ATP-citrate lyase (ACLY), a key enzyme in de novo lipogenesis.[1][2] However, a growing body of evidence reveals that the bioactivity of HCA extends far beyond this singular enzymatic inhibition, implicating it in a complex network of cellular processes with therapeutic potential in a range of metabolic and inflammatory disorders. This technical guide provides a comprehensive overview of these non-ACLY-mediated mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Modulation of Inflammatory Pathways

HCA has demonstrated significant anti-inflammatory properties in various experimental models.[3][4][5][6] Its action is characterized by the downregulation of pro-inflammatory mediators and the mitigation of inflammatory responses at a systemic level.

Quantitative Data on Anti-Inflammatory Effects

| Parameter | Model System | Treatment | Result | Reference |

| Serum Interleukin-6 (IL-6) | Experimental Autoimmune Encephalomyelitis (EAE) Mice | 2 g/kg/d HCA for 3 weeks | Significant decrease compared to EAE induction group | [7] |

| Serum Tumor Necrosis Factor-alpha (TNF-α) | EAE Mice | 2 g/kg/d HCA for 3 weeks | Significant decrease compared to EAE induction group | [7] |

| Serum Nitric Oxide (NO) | EAE Mice | 2 g/kg/d HCA for 3 weeks | Significant decrease compared to EAE induction group | [3][7] |

| Prostaglandin E2 (PGE2) Production | LPS-stimulated U937/PMA macrophages | 50 µM Liposomal HCA | Abolished LPS-induced increase | [8] |

| Nitric Oxide (NO) Production | LPS-stimulated U937/PMA macrophages | 50 µM Liposomal HCA | Abolished LPS-induced increase | [8] |

| Reactive Oxygen Species (ROS) | LPS-stimulated U937/PMA macrophages | 50 µM Liposomal HCA | Abolished LPS-induced increase | [8] |

Signaling Pathway

The anti-inflammatory effects of HCA are, in part, mediated by its ability to suppress the production of key inflammatory signaling molecules.

Figure 1: Inhibition of macrophage activation by HCA.

Attenuation of Oxidative Stress

HCA has been shown to mitigate oxidative stress by enhancing the endogenous antioxidant defense systems and reducing the production of reactive oxygen species (ROS).[3][9] This protective effect is crucial in conditions where oxidative damage is a key pathological feature.

Quantitative Data on Antioxidant Effects

| Parameter | Model System | Treatment | Result | Reference |

| Serum Malondialdehyde (MDA) | EAE Mice | 2 g/kg/d HCA for 3 weeks | Significant decrease compared to EAE induction group | [7] |

| Serum Superoxide Dismutase (SOD) Activity | EAE Mice | 2 g/kg/d HCA for 3 weeks | Significant increase compared to EAE induction group | [7] |

| Serum Glutathione Reductase (GR) Activity | EAE Mice | 2 g/kg/d HCA for 3 weeks | Significant increase compared to EAE induction group | [7] |

| Serum Total Antioxidant Capacity | EAE Mice | Not specified | Increased serum total antioxidant capacity | [3] |

| Reactive Oxygen Species (ROS) Generation | Human Lymphocytes | 40 and 100 µg/mL HCA for 3h and 24h | Significant increase in ROS generation | [10] |

Signaling Pathway

HCA appears to modulate the Nrf2/Keap1 signaling pathway, a master regulator of the antioxidant response, to confer protection against oxidative stress.

Figure 2: HCA-mediated activation of the Nrf2/Keap1 pathway.

Regulation of Apoptosis

Emerging evidence suggests that HCA can influence programmed cell death, or apoptosis, with context-dependent effects. In some cancer cell lines, HCA promotes apoptosis, while in other contexts, it exhibits protective, anti-apoptotic effects.[1][11][12]

Quantitative Data on Apoptotic Effects

| Parameter | Cell Line | Treatment | Result | Reference |

| Apoptosis Rate | A549 Lung Adenocarcinoma Cells | EXO-KH (HCA-loaded exosomes) | >75% increase in apoptosis rate | [13] |

| Caspase-3 and Bax expression | Tamoxifen-resistant Breast Cancer Cells (LCC2) | TAM/HCA co-treatment | Increased expression | [14] |

| Bcl-2 expression | Tamoxifen-resistant Breast Cancer Cells (LCC2) | TAM/HCA co-treatment | Decreased expression | [14] |

| Apoptotic Cells | K562 Chronic Myelogenous Leukemia Cells | 1 mM and 5 mM HCA for 72h | Increased presence of apoptotic cells | [12] |

| Apoptosis/Necrosis | Human Lymphocytes | Up to 100 µg/mL HCA for 3h and 24h | Insignificant rise in early or late apoptotic cells | [10] |

Signaling Pathway

In chronic myelogenous leukemia (CML) cells, HCA has been shown to induce apoptosis through the co-activation of AMPK and mTOR pathways, leading to metabolic stress.

Figure 3: HCA-induced apoptosis in CML cells.

Modulation of Gene Expression

HCA's influence extends to the transcriptional level, where it can alter the expression of genes involved in various metabolic and cellular processes.

Quantitative Data on Gene Expression Changes

| Gene | Model System | Treatment | Result | Reference |

| ACLY mRNA | A549 Lung Adenocarcinoma Cells | EXO-KH (HCA-loaded exosomes) | Significant reduction in ACLY mRNA expression | [13] |

| Fatty Acid Synthase (FASN) mRNA | A549 Lung Adenocarcinoma Cells | EXO-KH (HCA-loaded exosomes) | Downregulation of FASN mRNA expression | [13] |

| Isocitrate Dehydrogenase 1 (IDH1) mRNA | A549 Lung Adenocarcinoma Cells | EXO-KH (HCA-loaded exosomes) | Downregulation of IDH1 mRNA expression | [13] |

| GLUT4 protein | Exercised Human Skeletal Muscle | HCA supplementation | Significantly decreased below placebo level | [15] |

| Fatty Acid Translocase (FAT)/CD36 mRNA | Exercised Human Skeletal Muscle | HCA supplementation | Significantly increased above placebo level | [15] |

| SLC7A11 and GPX4 mRNA | HUVECs exposed to H/R | HCA pretreatment | Substantially increased mRNA levels | [16] |

| HIF-1α and HO-1 mRNA | HUVECs exposed to H/R | HCA pretreatment | Decreased mRNA levels | [16] |

Signaling Pathway

In the context of ischemia-reperfusion injury, HCA has been found to regulate the expression of genes involved in ferroptosis through the Hif-1α pathway.

Figure 4: HCA-mediated regulation of ferroptosis via Hif-1α.

Experimental Protocols

5.1. Quantification of Apoptotic Cells by Flow Cytometry

This protocol is adapted from a study on the effects of HCA on chronic myelogenous leukemia cells.[12]

-

Cell Culture: Culture K562 cells in six-well plates at a density of 2 x 10^5 cells per well.

-

Treatment: Treat cells with 1 mM and 5 mM of HCA for 72 hours.

-

Cell Collection: Collect the cells and centrifuge at 240 x g.

-

Staining: Analyze the cells for the presence of apoptotic cells using an Annexin V-PE kit according to the manufacturer's instructions.

-

Analysis: Use a flow cytometer to quantify the percentage of apoptotic cells.

5.2. Western Blot Analysis for Protein Expression

This is a general protocol for assessing changes in protein expression, as seen in studies investigating HCA's effects on signaling pathways.[12][16]

-

Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

5.3. Measurement of Reactive Oxygen Species (ROS)

This protocol is based on a study evaluating the cyto-genotoxicity of HCA in human lymphocytes.[10]

-

Cell Treatment: Treat human lymphocytes with various concentrations of HCA (e.g., 0, 10, 20, 40, or 100 µg/mL) for 3 and 24 hours.

-

Staining: Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

-

Analysis: Measure the fluorescence intensity using a flow cytometer. The fold-change in fluorescence over the control is indicative of the level of ROS generation.

Conclusion

The mechanisms of action of this compound are far more intricate than its well-established role as an ATP-citrate lyase inhibitor. Its ability to modulate inflammation, oxidative stress, apoptosis, and gene expression highlights its potential as a multi-target therapeutic agent. The signaling pathways and experimental data presented in this guide offer a foundation for researchers, scientists, and drug development professionals to further explore the therapeutic applications of HCA in a variety of disease contexts. Further investigation into these non-ACLY-mediated effects is warranted to fully elucidate the pharmacological profile of this promising natural compound.

References

- 1. In S. cerevisiae hydroxycitric acid antagonizes chronological aging and apoptosis regardless of citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Hydroxycitric acid ameliorates inflammation and oxidative stress in mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxycitric acid does not promote inflammation or liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxycitric acid ameliorates inflammation and oxidative stress in mouse models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Super CitriMax (HCA-SX) attenuates increases in oxidative stress, inflammation, insulin resistance, and body weight in developing obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Cyto-genotoxicity of Hydroxycitric Acid: A Weight-loss Dietary Supplement [xiahepublishing.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of ATP Citrate Lyase by Hydroxycitrate-Loaded Exosomes Suppresses the Survival of Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxycitric acid reverses tamoxifen resistance through inhibition of ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral hydroxycitrate supplementation enhances glycogen synthesis in exercised human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydroxycitric Acid Alleviated Lung Ischemia-Reperfusion Injury by Inhibiting Oxidative Stress and Ferroptosis through the Hif-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical pathways affected by Potassium hydroxycitrate in hepatocytes

An In-depth Technical Guide on the Biochemical Pathways Affected by Potassium Hydroxycitrate in Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, the potassium salt of (-)-hydroxycitric acid (HCA), is the principal active compound derived from the fruit rind of Garcinia cambogia.[1][2] It is widely recognized for its role in weight management, primarily attributed to its influence on lipid metabolism.[3][4] In hepatocytes, the central metabolic hub of the body, this compound orchestrates a series of significant biochemical changes. Its primary mechanism involves the competitive inhibition of ATP-citrate lyase (ACLY), a key enzyme linking carbohydrate metabolism to the synthesis of fatty acids.[1][5][6][7] This inhibition triggers a cascade of downstream effects, altering pathways of de novo lipogenesis, carbohydrate metabolism, and key signaling networks that regulate cellular energy homeostasis. This document provides a detailed technical overview of these effects, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Competitive Inhibition of ATP-Citrate Lyase

The cornerstone of HCA's metabolic impact in hepatocytes is its action as a potent, competitive inhibitor of ATP-citrate lyase (ACLY).[1][5] ACLY is a critical cytosolic enzyme that catalyzes the cleavage of citrate (B86180), which is exported from the mitochondria, into acetyl-CoA and oxaloacetate.[1][7] This reaction is a fundamental step that supplies the two-carbon units necessary for the biosynthesis of fatty acids and cholesterol.[1][6] By mimicking the structure of citrate, HCA binds to ACLY, thereby blocking its activity.[1] This inhibition directly leads to a significant reduction in the cytosolic pool of acetyl-CoA.[1][5]

Impact on De Novo Lipogenesis and Cholesterol Synthesis

The reduction in cytosolic acetyl-CoA availability directly curtails de novo lipogenesis (DNL) and cholesterol synthesis.[3][6][8] Studies in primary chicken hepatocytes have demonstrated that HCA treatment significantly decreases the number and total area of lipid droplets.[5] This is accompanied by a downregulation of key lipogenic genes.

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): HCA treatment lowers the mRNA levels of SREBP-1c, a master transcriptional regulator of genes involved in fatty acid synthesis.[1][5]

-

Fatty Acid Synthase (FAS): Consequently, the expression of SREBP-1c target genes, such as fatty acid synthase (FAS), is also significantly decreased.[1][5]

-

Cholesterol Synthesis: The reduced flux of carbon units into the cholesterol-synthetic pathway leads to a compensatory increase in the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and an increase in the number of LDL receptors on the cell surface.[6][9]

In contrast to its effects on lipogenesis, HCA has been shown to increase the mRNA level of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that promotes the transcription of genes involved in fatty acid oxidation.[5]

Quantitative Data: Effects on Lipogenesis Markers

| Parameter | Model System | HCA Concentration | Result | Reference |

| ACLY Activity | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly decreased | [1][5] |

| Cytosolic Acetyl-CoA | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly decreased | [1][5] |

| Triglyceride Content | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly decreased | [1] |

| SREBP-1c mRNA | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly decreased | [1][5] |

| FAS mRNA | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly decreased | [1][5] |

| PPARα mRNA | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly increased | [5] |

| Fatty Acid Synthesis | Human Hep G2 cells | ≥ 0.5 mM | Strongly inhibited | [6][9] |

| Cholesterol Synthesis | Human Hep G2 cells | ≥ 0.5 mM | Decreased to 27% of control | [6][9] |

| HMG-CoA Reductase | Human Hep G2 cells | 2 mM (18h) | Increased 30-fold | [6][9] |

| LDL Receptor Activity | Human Hep G2 cells | 2 mM (18h) | Increased by 50% | [6][9] |

Modulation of Carbohydrate and Energy Metabolism

While HCA inhibits the conversion of citrate to acetyl-CoA for lipogenesis, it simultaneously enhances glucose catabolism and energy metabolism.[1][5] This suggests a metabolic shift where glucose-derived carbons are shunted away from fat storage and towards energy production and glycogen (B147801) synthesis.

-

Glucose Consumption: HCA treatment significantly increases glucose consumption in primary chicken hepatocytes.[1]

-

Glycolysis and TCA Cycle: The activity and protein content of several key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle are remarkably promoted. These include glucokinase, phosphofructokinase-1, pyruvate (B1213749) kinase, pyruvate dehydrogenase, citrate synthase, and others.[1][5]

-

Mitochondrial Respiration: HCA significantly increases the mitochondrial oxygen consumption rate, indicating enhanced aerobic metabolism.[1][5]

-

Glycogen Synthesis: HCA treatment leads to a significant increase in glycogen content in hepatocytes.[1] This is associated with an increased protein content of glycogen synthase, the key enzyme for glycogen synthesis.[1][10]

-

Gluconeogenesis: HCA does not appear to significantly affect the protein content of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis.[1]

Quantitative Data: Effects on Carbohydrate & Energy Metabolism

| Parameter | Model System | HCA Concentration | Result | Reference |

| Glucose Consumption | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly increased | [1][5] |

| Mitochondrial OCR | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly increased | [1][5] |

| Glycogen Content | Primary Chicken Hepatocytes | 10 µM | Significantly higher than control | [1] |

| Glycogen Synthase | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly increased protein content | [1] |

| PEPCK Protein | Primary Chicken Hepatocytes | 1, 10, 50 µM | No significant difference | [1] |

| Glucokinase Activity | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly promoted | [1][5] |

| Pyruvate Kinase Activity | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly promoted | [1][5] |

| Citrate Synthase Activity | Primary Chicken Hepatocytes | 1, 10, 50 µM | Significantly promoted | [1][5] |

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

Recent studies have elucidated that HCA can effectively alleviate hepatic steatosis by activating the AMP-activated protein kinase (AMPK) signaling pathway.[11] AMPK acts as a master sensor of cellular energy status.[12] Its activation in the liver typically inhibits ATP-consuming anabolic pathways (like lipogenesis) and stimulates ATP-producing catabolic pathways (like fatty acid oxidation).[12][13]

HCA-mediated AMPK activation appears to be a key mechanism for improving conditions like nonalcoholic fatty liver disease (NAFLD).[11] Activated AMPK can:

-

Inhibit SREBP-1c, further suppressing lipogenic gene expression.[14]

-

Phosphorylate and inactivate acetyl-CoA carboxylase (ACC), which reduces the production of malonyl-CoA, an inhibitor of fatty acid oxidation.[12]

-

Alleviate mitochondrial dysfunction and reduce reactive oxygen species (ROS) production, thereby blocking the activation of inflammatory pathways like p38 MAPK-NF-κB.[11]

Experimental Protocols

This section outlines the general methodologies employed in studies investigating the effects of HCA on hepatocytes.

Primary Hepatocyte Culture and Treatment

-

Cell Isolation: Primary hepatocytes are typically isolated from chicken or rat livers via a multi-step collagenase perfusion technique.

-

Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), insulin, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

HCA Treatment: After an initial attachment and stabilization period (e.g., 24 hours), the culture medium is replaced with fresh medium containing various concentrations of (-)-HCA (e.g., 0, 1, 10, 50 µM) for a specified duration (e.g., 24 hours).[5]

Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from cultured hepatocytes using commercial kits (e.g., TRIzol reagent).

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR (RT-PCR): The mRNA levels of target genes (e.g., ACLY, FAS, SREBP-1c, PPARα) are quantified using SYBR Green-based real-time PCR on a thermal cycler. Relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) for normalization.[5]

Enzyme Activity and Metabolite Assays

-

Cell Lysis: Hepatocytes are harvested and lysed to prepare cytosolic and mitochondrial fractions.

-

ELISA: The protein content and activity of specific enzymes (e.g., ACLY, glucokinase, citrate synthase) are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5]

-

Metabolite Quantification: The intracellular content of metabolites such as acetyl-CoA, triglycerides, and glycogen is measured using specific colorimetric or fluorometric assay kits.

Mitochondrial Function Analysis

-

Isolation of Mitochondria: Mitochondria are isolated from hepatocytes by differential centrifugation.

-

Oxygen Consumption Rate (OCR): Mitochondrial respiration is assessed using high-resolution respirometry (e.g., Oroboros Oxygraph-2k). The consumption of oxygen is measured in response to the addition of various substrates and inhibitors to determine different respiratory states.[1]

Conclusion

This compound exerts a multi-faceted effect on hepatocyte biochemistry. Its primary action as an ACLY inhibitor effectively uncouples carbohydrate metabolism from lipogenesis, leading to a significant reduction in fatty acid and cholesterol synthesis. Instead of being stored as fat, glucose-derived carbon is redirected towards mitochondrial energy production and glycogen storage. Furthermore, HCA modulates key energy-sensing pathways, such as AMPK, to reinforce the shift from an anabolic to a catabolic state, thereby reducing lipid accumulation and improving the overall metabolic profile of the hepatocyte. These findings provide a strong biochemical basis for the role of this compound in managing metabolic disorders associated with hepatic steatosis.

References

- 1. karger.com [karger.com]

- 2. Hydroxycitric acid does not promote inflammation or liver toxicity. | Semantic Scholar [semanticscholar.org]

- 3. A clinical and computational study on anti-obesity effects of hydroxycitric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of (-)-hydroxycitrate on net fat synthesis as de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-Hydroxycitric Acid Reduced Lipid Droplets Accumulation Via Decreasing Acetyl-Coa Supply and Accelerating Energy Metabolism in Cultured Primary Chicken Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of (-)-hydroxycitrate on the activity of the low-density-lipoprotein receptor and 3-hydroxy-3-methylglutaryl-CoA reductase levels in the human hepatoma cell line Hep G2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxycitrate delays early mortality in mice and promotes muscle regeneration while inducing a rich hepatic energetic status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of lipogenesis in rat liver by (-)-hydroxycitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of (-)-hydroxycitrate on the activity of the low-density-lipoprotein receptor and 3-hydroxy-3-methylglutaryl-CoA reductase levels in the human hepatoma cell line Hep G2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A clinical and computational study on anti-obesity effects of hydroxycitric acid - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01345H [pubs.rsc.org]

- 11. (-)-Hydroxycitric Acid Alleviates Oleic Acid-Induced Steatosis, Oxidative Stress, and Inflammation in Primary Chicken Hepatocytes by Regulating AMP-Activated Protein Kinase-Mediated Reactive Oxygen Species Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMPK Re-Activation Suppresses Hepatic Steatosis but its Downregulation Does Not Promote Fatty Liver Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Potassium Hydroxycitrate on Adipocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydroxycitrate (HCA-K), the principal active compound derived from the fruit of Garcinia cambogia, has garnered significant attention for its potential anti-obesity effects. Its primary mechanism of action is the competitive inhibition of ATP citrate (B86180) lyase, an enzyme pivotal in the process of de novo lipogenesis. This inhibition reduces the availability of acetyl-CoA, a fundamental substrate for fatty acid synthesis. Beyond this direct enzymatic inhibition, emerging research indicates that HCA-K exerts a profound influence on the transcriptional regulation of genes integral to adipogenesis and lipid metabolism within adipocytes. This technical guide provides a comprehensive overview of the current understanding of these effects, detailing the molecular pathways involved, summarizing key quantitative data, and outlining the experimental protocols utilized in this field of research.

Core Mechanism of Action at the Gene Expression Level

This compound's impact on adipocyte gene expression is multifaceted, primarily revolving around the downregulation of key transcription factors that govern adipocyte differentiation and lipogenesis. By modulating these master regulators, HCA-K orchestrates a broad-spectrum alteration of the adipocyte's genetic programming, leading to reduced lipid accumulation.

The central players in this regulatory network include:

-

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A master regulator of adipogenesis, PPARγ is essential for the differentiation of preadipocytes into mature, lipid-storing adipocytes.[1] Studies have consistently demonstrated that treatment with Garcinia cambogia extract, rich in HCA, markedly inhibits the expression of PPARγ2.[2] This suppression is a critical event that curtails the entire adipogenic program.

-

CCAAT/Enhancer-Binding Proteins (C/EBPs): This family of transcription factors, particularly C/EBPα and C/EBPβ, acts in concert with PPARγ to drive adipocyte differentiation.[3] HCA has been shown to inhibit the expression of C/EBPα, further crippling the cell's ability to differentiate and store fat.[2][4] Some evidence suggests that HCA may also attenuate the expression of C/EBPβ, an early adipogenic factor.[5]

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor that activates the expression of genes involved in fatty acid and triglyceride synthesis.[6][7] Garcinia cambogia extract has been shown to reverse high-fat diet-induced increases in SREBP-1c expression in adipose tissue.[8]

-

Krüppel-like Factor 3 (KLF3): A negative regulator of adipogenesis. Research has shown that Garcinia cambogia can elevate the expression of KLF3, contributing to the suppression of adipocyte differentiation.[5]

The concerted downregulation of PPARγ, C/EBPα, and SREBP-1c, coupled with the upregulation of KLF3, forms the core of HCA-K's mechanism for inhibiting fat accumulation at the genetic level.

Quantitative Effects on Gene Expression

The following tables summarize the quantitative data from various studies on the effect of HCA or Garcinia cambogia extract on the expression of key genes in adipocytes.

| Gene | Cell/Tissue Model | Treatment | Fold Change/Percent Reduction | Reference |

| Transcription Factors | ||||

| PPARγ2 | 3T3-L1 preadipocytes | Garcinia cambogia extract | Markedly inhibited | [2] |

| Epididymal adipose tissue (mice) | Garcinia cambogia extract | Reversed HFD-induced changes | [8] | |

| C/EBPα | 3T3-L1 preadipocytes | Garcinia cambogia extract | Markedly inhibited | [2] |

| Epididymal adipose tissue (mice) | Garcinia cambogia extract | Reversed HFD-induced changes | [8] | |

| SREBP-1c | Epididymal adipose tissue (mice) | Garcinia cambogia extract | Reversed HFD-induced changes | [8] |

| Lipogenic Enzymes | ||||

| Fatty Acid Synthase (FAS) | Visceral adipose tissue (mice) | Garcinia cambogia supplementation | Decreased mRNA expression | [9] |

| Adipocyte Markers | ||||

| aP2 (FABP4) | 3T3-L1 preadipocytes | Garcinia cambogia extract | Markedly inhibited | [2] |

| Epididymal adipose tissue (mice) | Garcinia cambogia extract | Reversed HFD-induced changes | [8] | |

| Other Regulators | ||||

| KLF3 | Differentiated adipocytes | Garcinia cambogia | Markedly elevated expression | [5] |

HFD: High-Fat Diet

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects on adipocyte gene expression.

References

- 1. Regulation of adipocyte gene expression and differentiation by peroxisome proliferator activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anti-adipogenic effects of Garcinia extract on the lipid droplet accumulation and the expression of transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. SREBP-1-independent regulation of lipogenic gene expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C/EBP transcription factors regulate SREBP1c gene expression during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. wjgnet.com [wjgnet.com]

A Technical Guide to the Discovery and Isolation of Potassium Hydroxycitrate from Garcinia cambogia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, extraction, isolation, and characterization of potassium hydroxycitrate from the fruit of the Garcinia cambogia tree. This document details the scientific journey from the initial identification of its active compound, (-)-hydroxycitric acid (HCA), to the development of robust methodologies for its extraction and stabilization as a potassium salt. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Garcinia cambogia, a tropical fruit native to Southeast Asia, has been traditionally used in culinary and medicinal applications.[1] Scientific inquiry into its chemical constituents led to the isolation of (-)-hydroxycitric acid (HCA) in 1965, which was identified as the principal acid in the fruit's rind.[2] HCA is a potent competitive inhibitor of the enzyme ATP citrate (B86180) lyase, a critical enzyme in the cellular pathway for fatty acid synthesis.[3][4] This mechanism of action has positioned HCA as a compound of significant interest for its potential role in weight management and the modulation of lipid metabolism.[3][5]

The inherent instability of free HCA, which readily converts to its less active lactone form, necessitated the development of methods to stabilize the compound.[5][6] The formation of salts, particularly this compound, has been identified as an effective strategy to preserve the biological activity of HCA.[6][7] this compound is highly water-soluble but also hygroscopic, presenting unique challenges and considerations in its handling and formulation.[7]

This guide will provide a detailed exploration of the methodologies developed for the efficient extraction of HCA from Garcinia cambogia and its subsequent conversion to and isolation of high-purity this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₆H₅K₃O₈ | [8] |

| Molecular Weight | 322.39 g/mol | [8] |

| Appearance | White to light beige solid | [9][10] |

| Melting Point | >188°C (decomposes) | [9] |

| Solubility | Slightly soluble in methanol (B129727), slightly soluble in water. | [10] |

| Stability | Hygroscopic | [9] |

Experimental Protocols

This section provides detailed methodologies for the extraction of HCA from Garcinia cambogia, its conversion to this compound, and subsequent purification and analysis.

Extraction of Hydroxycitric Acid

Several methods have been developed for the extraction of HCA from the dried rinds of Garcinia cambogia. The choice of solvent significantly impacts the yield and purity of the initial extract.

-

Weigh 50 g of dried and powdered Garcinia cambogia fruit rinds.

-

Add 300 mL of distilled water and reflux for 2 hours in a boiling water bath.[2]

-

Cool the mixture and filter to collect the extract.[2]

-

Repeat the reflux and filtration steps two more times with the residue, combining all the extracts.[2]

-

Concentrate the combined extracts to approximately 50% total dissolved solids.[2] The yield of the crude extract is approximately 23.5 g from 50 g of dried rinds.[2]

-

Place 12.5 g of dried Garcinia cambogia rind pieces into a Soxhlet extraction apparatus.

-

Add 100 mL of 99% ethanol (B145695) to the round bottom flask.[11]

-

This method is reported to be highly productive, yielding approximately 0.51 g of total acid per 1 g of dried rind.[1]

-

Extract 500 kg of Garcinia fruit with 1500 L of methanol at reflux temperature for 3 hours.[6]

-

Filter the extract.

-

Repeat the extraction process on the residue two more times with fresh methanol.[6]

-

Combine all three extracts.[6]

Synthesis and Isolation of this compound

The acidic extract obtained from the above methods is neutralized with a potassium base to form the potassium salt of HCA.

-

To the concentrated aqueous extract, add a 10% potassium hydroxide (B78521) solution dropwise until the pH of the solution reaches 8.[2]

-

Precipitate the this compound by adding alcohol.[2]

-

Filter the precipitate and dry it. The yield of this compound from 50 g of dried fruit rind is approximately 12.8 g.[2]

-

For methanolic extracts, treat the combined extract with an alcoholic solution of potassium hydroxide.[6]

-

Adjust the pH to between 8 and 11.5 and heat the solution.[13]

-

Filter the resulting precipitate, wash with alcohol, and dry under vacuum at a temperature above 25°C.[13]

Purification of this compound

For higher purity, column chromatography can be employed.

-

Column Preparation:

-

Wash a glass column with acetone (B3395972) and ensure it is dry.[14]

-

Plug the bottom of the column with cotton or glass wool.[15]

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in the chosen mobile phase.[14]

-

Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[14][15]

-

Add a layer of sand on top of the silica gel.[15]

-

-

Sample Loading and Elution:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the column.[15]

-

Begin elution with the mobile phase, collecting fractions. A suitable solvent system for the isolation of hydroxycitric acid is toluene:ethyl acetate:acetic acid (5:4:1).[1]

-

-

Fraction Analysis and Isolation:

Quantification of Hydroxycitric Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the quantification of HCA in extracts and final products.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Agilent TC-C18 (250 mm × 4.6 mm, 5 µm) | C18 column | C18 RP-amide column |

| Mobile Phase | 0.05 mol/L Sodium Sulfate (pH 2.3 with H₂SO₄) | 0.1M Na₂SO₄ (pH 2.5 with H₂SO₄) | 0.01M Hydrochloric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |

| Detection Wavelength | 210 nm | 210 nm | 208 nm |

| Column Temperature | 30°C | Not specified | Not specified |

| Injection Volume | 10 µL | Not specified | Not specified |

| Linear Range | 0.2099-2.0990 µg | 20-100 ppm | Not specified |

| Correlation Coefficient (r) | 0.9999 | 0.9997 | Not specified |

| Retention Time of HCA | Not specified | Not specified | 4.535 min |

| Reference | [16] | [17][18] | [12] |

Quantitative Data Summary

The following table summarizes the quantitative data from various extraction and isolation studies, providing a comparative overview of the efficiency of different methods.

| Starting Material | Extraction Method | Solvent | Purification Method | Product | Yield | HCA Content in Extract/Product | Reference |

| 50 g dried Garcinia cambogia rinds | Reflux | Water | Precipitation with KOH and alcohol | This compound | 12.8 g | Not specified | [2] |

| 1 g dried Garcinia cambogia rind | Soxhlet | 99% Ethanol | Precipitation with ethanolic KOH | Potassium salt of HCA | 0.51 g total acid | 42-44% HCA in extract | [1][12] |

| 500 kg Garcinia fruit | Reflux | Methanol | Precipitation with alcoholic KOH | This compound | 60-150 kg | Not specified | [6][13] |

| Garcinia cambogia extract | Column Chromatography | Toluene:Ethyl Acetate:Acetic Acid (5:4:1) | Not applicable | Hydroxycitric Acid | 1.8 g from extract | Not specified | [1] |

| Commercial Garcinia cambogia extracts | Not applicable | Not applicable | HPLC analysis | Not applicable | Not applicable | 51-55% | [19] |

Visualizations

Signaling Pathway of ATP Citrate Lyase Inhibition by Hydroxycitric Acid

Hydroxycitric acid exerts its primary biological effect by inhibiting ATP citrate lyase, a key enzyme in the de novo lipogenesis pathway. This inhibition reduces the availability of acetyl-CoA, the building block for fatty acid synthesis.

Caption: Inhibition of ATP Citrate Lyase by HCA in the fatty acid synthesis pathway.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from Garcinia cambogia.

Caption: Generalized workflow for this compound isolation and purification.

Conclusion

The discovery and isolation of this compound from Garcinia cambogia represent a significant advancement in the study of natural compounds with potential therapeutic applications. The methodologies outlined in this technical guide provide a robust framework for the extraction, synthesis, purification, and analysis of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers and drug development professionals, enabling the consistent and high-yield production of this compound for further investigation and potential therapeutic use. The continued exploration of HCA's biological activities and the optimization of its delivery and formulation will be critical in fully realizing its potential in the pharmaceutical and nutraceutical industries.

References

- 1. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]

- 2. ijpsonline.com [ijpsonline.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Calcium this compound | C6H5CaKO8 | CID 49856210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. US6447807B1 - Potassium (-)-hydroxycitric acid methods for pharmaceutical preparations for stable and controlled delivery - Google Patents [patents.google.com]

- 8. This compound | C6H5K3O8 | CID 71587862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 232281-44-6 [chemicalbook.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Research Paper on Extraction, crystallization, preservtion, pelletizing and quantification of hydroxy citric acid from garcinia cambogia | IJIRT.org apply for ugc care approved journal, UGC Approved Journal, ugc approved journal, ugc approved list of journal, ugc care journal, care journal, UGC-CARE list, New UGC-CARE Reference List, UGC CARE Journals, ugc care list of journal, ugc care list 2020, ugc care approved journal, ugc care list 2020, new ugc approved journal in 2020,Low cost research journal, Online international research journal, Peer-reviewed, and Refereed Journals, scholarly journals, impact factor 8.01 (Calculate by google scholar and Semantic Scholar | AI-Powered Research Tool) [ijirt.org]

- 13. US6770782B1 - Process for the production of potassium hydroxy citric acid, and compositions containing the potassium hydroxy citric acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Determination of (-) hydroxycitric acid in commercial samples of Garcinia cambogia extract by liquid chromatography with ultraviolet detection. - ePrints@CFTRI [ir.cftri.res.in]

A Technical Guide to the Stereochemistry and Biological Activity of Potassium Hydroxycitrate Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxycitric acid (HCA), a derivative of citric acid, is a bioactive compound found predominantly in the fruit rinds of plants such as Garcinia cambogia and Hibiscus sabdariffa. Due to the presence of two chiral centers, HCA exists as four distinct stereoisomers, each with unique biological activities. The potassium salt of HCA is often used in nutraceuticals to enhance stability and bioavailability. This technical guide provides an in-depth analysis of the stereochemistry of HCA isomers and their differential effects on key metabolic enzymes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Hydroxycitric Acid (HCA)

Hydroxycitric acid is the principal organic acid found in the fruit rind of Garcinia cambogia, a tropical plant native to Southeast Asia.[1] Commercially, HCA is widely incorporated into dietary supplements aimed at weight management.[2] Its biological effects, however, are highly dependent on its stereoisomeric form. The free acid form of HCA is unstable and readily converts to a more stable lactone form; therefore, it is typically prepared as a salt, most commonly with potassium or calcium, to improve stability and solubility.[3] A calcium/potassium double salt, known as Super CitriMax (HCA-SX), has been shown to be more soluble and bioavailable than calcium-based HCA salts alone.[4][5]

Stereochemistry of Hydroxycitric Acid

Hydroxycitric acid (1,2-dihydroxypropane-1,2,3-tricarboxylic acid) possesses two chiral centers, giving rise to four possible stereoisomers:

-

(+)- and (-)-hydroxycitric acid

-

(+)- and (-)-allo-hydroxycitric acid[6]

The specific isomer present is determined by the natural source. The fruit rind of Garcinia cambogia primarily contains the (-)-hydroxycitric acid isomer, which is the most studied and considered the primary active compound for effects on lipid metabolism.[1][6] In contrast, the calyx of Hibiscus sabdariffa contains (+)-allo-hydroxycitric acid (often referred to as hibiscus acid) as the predominant isomer.[7]

Biological Activity and Mechanisms of Action

The stereochemical differences between the HCA isomers result in distinct biological targets and mechanisms of action.

(-)-Hydroxycitric Acid: Inhibition of ATP Citrate (B86180) Lyase

The primary mechanism of action for (-)-HCA is the competitive inhibition of the enzyme ATP citrate lyase (ACLY).[1][6] ACLY is a crucial cytosolic enzyme that catalyzes the cleavage of citrate into acetyl-CoA and oxaloacetate.[4] This reaction is a vital step in de novo lipogenesis, the metabolic pathway that converts excess carbohydrates into fatty acids for storage.[1][7]

By competitively inhibiting ACLY, (-)-HCA limits the availability of cytosolic acetyl-CoA, thereby reducing the substrate pool for the synthesis of fatty acids and cholesterol.[4][7] This inhibition has been shown to suppress fatty acid synthesis, reduce food intake, and promote weight loss in extensive animal studies.[1]

(+)-allo-Hydroxycitric Acid: Inhibition of Carbohydrate-Digesting Enzymes

The (+)-allo-hydroxycitric acid isomer, found in Hibiscus sabdariffa, exhibits a different mechanism of action. It has been shown to inhibit pancreatic α-amylase and intestinal α-glucosidase.[7] These enzymes are critical for the digestion of complex carbohydrates into simpler, absorbable sugars like glucose. By inhibiting these enzymes, (+)-allo-HCA can slow the breakdown and subsequent absorption of carbohydrates, potentially leading to a more gradual increase in post-prandial blood glucose levels.[7]

Quantitative Data on HCA Isomers

The following tables summarize key quantitative data related to HCA isomers from different natural sources and their inhibitory actions.

Table 1: HCA Content in Natural Sources

| Parameter | Garcinia cambogia (Fruit Rind) | Hibiscus sabdariffa (Calyx) |

|---|---|---|

| Total HCA Content (% dry weight) | 10% - 30%[3][7] | ~13% - 24%[7] |

| Predominant Isomer | (-)-Hydroxycitric acid[6][7] | (+)-allo-Hydroxycitric acid[7] |

| Typical Purity in Commercial Extracts | Standardized to 50% - 60% HCA[7] | Not typically standardized for HCA |

Table 2: Enzyme Inhibition Data for HCA Isomers

| Isomer | Target Enzyme | Type of Inhibition | Inhibition Constant (Ki) / IC50 | Organism/Assay Conditions |

|---|---|---|---|---|

| (-)-Hydroxycitric acid | ATP Citrate Lyase | Competitive (with respect to citrate)[2] | Kᵢ = 0.8 µM[2] | Rat Brain |

| (+)-allo-Hydroxycitric acid | Pancreatic α-Amylase | Inhibitor | IC50 data for the pure isomer is not readily available in the cited literature. Various plant extracts containing this isomer show inhibitory activity.[7][8] | In vitro colorimetric assays |

Table 3: Comparative Pharmacokinetic Parameters of (-)-HCA Salts in Rats

| Parameter | HCA-Calcium Salt (HCA-Ca) | HCA-Calcium/Potassium Salt (HCA-SX) |

|---|---|---|

| Dose | 1000 mg/kg (oral)[9] | 1000 mg/kg (oral)[9] |

| Peak Plasma Conc. (Cmax) | 12.93 µg/mL[9] | 37.3 µg/mL[9] |

| Area Under Curve (AUC) | 33.80 µg·h/mL[9] | 65.55 µg·h/mL[9] |

| Relative Bioavailability | - | 93.93% higher than HCA-Ca[5][9] |

Visualizations of Pathways and Workflows

Diagram 1: Signaling Pathway of (-)-HCA

Caption: Inhibition of ATP Citrate Lyase by (-)-HCA in the cytosol, disrupting the lipogenesis pathway.

Diagram 2: Signaling Pathway of (+)-allo-HCA

Caption: Inhibition of carbohydrate-digesting enzymes in the intestine by (+)-allo-Hydroxycitric Acid.

Diagram 3: Experimental Workflow for HCA Analysis

Caption: A generalized experimental workflow for the extraction and quantification of HCA isomers.

Detailed Experimental Protocols

Extraction and Preparation of Potassium Hydroxycitrate

This protocol describes a method for extracting HCA from Garcinia cambogia and preparing the potassium salt.

-

Extraction:

-

Weigh approximately 50 g of dried, powdered Garcinia cambogia fruit rinds.

-

Place the powder in a round-bottom flask and add 300 mL of distilled water.

-

Reflux the mixture for 2 hours using a boiling water bath.

-

Allow the mixture to cool and then filter to collect the aqueous extract.

-

Repeat the extraction process on the residue two more times with fresh distilled water.

-

Combine all aqueous extracts and concentrate them under vacuum to approximately 50% total dissolved solids.

-

-

Salt Formation:

-

To the concentrated crude extract, add a 10% (w/v) potassium hydroxide (B78521) (KOH) solution dropwise while monitoring the pH.

-

Continue adding KOH until the pH of the solution reaches 8.0.

-

Add ethanol (B145695) to the neutralized solution to precipitate the this compound salt.

-

Collect the precipitate by filtration and dry it under vacuum.

-

Analytical Separation of HCA Isomers by HPLC

This protocol provides a general method for the analytical separation of HCA.

-

System: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: Isocratic elution with a solution of 0.05 M sodium sulfate. The pH is adjusted to 2.3-2.5 with sulfuric acid to suppress the ionization of the carboxylic acid groups.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detector set to 210 nm.[10]

-

Sample Preparation: Dissolve the extract or salt in the mobile phase and filter through a 0.45 µm syringe filter before injection.[10]

ATP Citrate Lyase (ACLY) Inhibition Assay

This protocol outlines a radiolabeled assay to determine the inhibitory effect of (-)-HCA on ACLY.[11][12]

-

Reagents:

-

Assay Buffer (e.g., 87 mM Tris pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT).[11]

-

Purified human ACLY enzyme.

-

Substrates: 100 µM CoA, 400 µM ATP, 150 µM [¹⁴C]citrate.[11]

-

Test Inhibitor: (-)-Potassium Hydroxycitrate at various concentrations.

-

Quenching Solution: 0.5 M EDTA.[11]

-

Scintillation Cocktail (e.g., MicroScint-O).[11]

-

-

Procedure:

-

In a 384-well plate, pre-incubate the ACLY enzyme with various concentrations of the (-)-HCA inhibitor in the assay buffer.

-

Initiate the reaction by adding the substrate mixture containing [¹⁴C]citrate.

-

Incubate the plate at 37°C for a defined period (e.g., 3 hours).[11]

-

Terminate the reaction by adding the EDTA quenching solution.

-

Add the scintillation cocktail, which specifically detects the product, [¹⁴C]acetyl-CoA.[11]

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition for each HCA concentration and determine the IC50 or Kᵢ value by fitting the data to a dose-response curve.

-

α-Amylase Inhibition Assay

This protocol details a colorimetric assay to measure α-amylase inhibition.[3][13]

-

Reagents:

-

Assay Buffer: 0.5 M Tris-HCl buffer (pH 6.9) with 0.01 M CaCl₂.[3]

-

Substrate: 2 mg/mL starch solution in assay buffer.

-

Enzyme: Porcine pancreatic α-amylase solution (e.g., 2 U/mL).[3]

-

Test Inhibitor: (+)-allo-Potassium Hydroxycitrate at various concentrations.

-

Positive Control: Acarbose.[13]

-

Stop Solution: 50% acetic acid.[3]

-

-

Procedure:

-

Boil the starch substrate solution for 5 minutes, then pre-incubate at 37°C for 5 minutes.[3]

-

In separate tubes, add 0.2 mL of the test inhibitor (or buffer for control) to 0.2 mL of the substrate solution.[3]

-

Add 0.1 mL of the α-amylase enzyme solution to each tube to start the reaction.[3]

-

Incubate the mixture at 37°C for 10 minutes.

-

Stop the reaction by adding 0.5 mL of the 50% acetic acid stop solution.[3]

-

Centrifuge the tubes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 595 nm. A lower absorbance indicates higher inhibition.

-

Calculate the percent inhibition relative to the control without inhibitor.

-

α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay for α-glucosidase inhibition.[14]

-

Reagents:

-

Assay Buffer: 50 mM phosphate (B84403) buffer (pH 6.8).[14]

-

Substrate: 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in assay buffer.[14]

-

Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL).[14]

-

Test Inhibitor: (+)-allo-Potassium Hydroxycitrate at various concentrations.

-

Positive Control: Acarbose.[14]

-

Stop Solution: 1 M Na₂CO₃.[14]

-

-

Procedure:

-

In a 96-well plate, pre-incubate 20 µL of the test inhibitor with 20 µL of the α-glucosidase enzyme solution for 5 minutes at 37°C.[14]

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution.[14]

-

Incubate the plate at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of the Na₂CO₃ stop solution.[14]

-

Measure the absorbance at 405 nm. The yellow color produced by p-nitrophenol is proportional to enzyme activity.

-

Calculate the percent inhibition relative to the control without inhibitor.

-

Conclusion

The biological activity of this compound is critically dependent on its stereochemistry. The (-)-hydroxycitric acid isomer, primarily from Garcinia cambogia, acts as a competitive inhibitor of ATP citrate lyase, directly impacting lipid biosynthesis. In contrast, the (+)-allo-hydroxycitric acid isomer from Hibiscus sabdariffa targets carbohydrate-digesting enzymes, influencing glucose absorption. For drug development and nutraceutical formulation, it is imperative to not only quantify the total HCA content but also to characterize the specific isomeric composition, as this dictates the physiological effect. The selection of the appropriate salt form, such as potassium or a calcium/potassium blend, is also crucial for optimizing bioavailability and subsequent in vivo efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of (-)hydroxycitrate on the activities of ATP citrate lyase and the enzymes of acetyl-CoA metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro α-amylase inhibitory assay [protocols.io]

- 4. mdpi.com [mdpi.com]

- 5. Comparative bioavailability of (−)‐hydroxycitric acid from oral administration of HCA calcium salt and calcium‐potassium double salt in Albino Wistar rats | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 8. Assessment of α-amylase and α-glucosidase inhibitory potential of Citrus reticulata peel extracts in hyperglycemic/hypoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro α-glucosidase inhibitory assay [protocols.io]

An In-depth Technical Guide on the Anti-inflammatory Properties of Potassium Hydroxycitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium hydroxycitrate, the potassium salt of hydroxycitric acid (HCA), is a natural compound primarily derived from the fruit of Garcinia cambogia. While traditionally recognized for its role in weight management, a growing body of scientific evidence has illuminated its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining relevant experimental protocols. The guide also includes visualizations of the implicated signaling pathways and a general experimental workflow to facilitate further research in this promising area of drug discovery and development.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a compelling candidate due to its natural origin and multifaceted mechanism of action. This document synthesizes the existing scientific literature to provide a detailed technical resource for professionals investigating its therapeutic potential.

Mechanism of Action: Inhibition of ATP Citrate (B86180) Lyase and Modulation of Inflammatory Signaling

The primary molecular target of hydroxycitric acid is ATP citrate lyase (ACLY) , a key enzyme in cellular metabolism.[1][2][3][4] By competitively inhibiting ACLY, HCA reduces the cytosolic pool of acetyl-CoA, a critical precursor for the biosynthesis of fatty acids and cholesterol.[4] This inhibition has direct downstream consequences on inflammatory processes.

Furthermore, emerging evidence suggests that this compound modulates key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] One study also points to the activation of the AMP-activated protein kinase (AMPK)/mTOR pathway .[7][8]

ATP Citrate Lyase (ACLY) Inhibition Pathway

The inhibition of ACLY by this compound is a central tenet of its anti-inflammatory activity. This action leads to a reduction in the synthesis of pro-inflammatory mediators that require acetyl-CoA for their production.

Caption: Inhibition of ATP Citrate Lyase by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[9] Studies suggest that HCA can suppress the activation of this pathway, thereby attenuating the inflammatory cascade.[5][6]

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The MAPK signaling cascades are involved in various cellular responses, including inflammation.[10][11] While the exact mechanism is still under investigation, it is hypothesized that this compound may interfere with the phosphorylation and activation of key kinases in this pathway.[6]

Caption: Hypothesized Modulation of the MAPK Signaling Pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory properties of this compound.

Table 1: In Vitro Studies

| Cell Line | Inflammatory Stimulus | HCA Formulation | Concentration | Measured Parameter | Result | Reference |

| U937/PMA (macrophages) | LPS | Liposomal HCA | 500 µM | PGE2 Levels | Reduced by 24% more than free HCA | [1][3] |

| U937/PMA (macrophages) | LPS | Liposomal HCA | 50 µM | PGE2 Levels | Completely abolished LPS effect | [1][3] |

| U937/PMA (macrophages) | LPS | Liposomal HCA | 50 µM | NO, ROS, PGE2 | 10-fold reduction in HCA amount required to abolish increase | [1][2] |

Table 2: In Vivo Studies

| Animal Model | Condition | HCA Administration | Measured Parameter | Result | Reference |

| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 2 g/kg/day for 3 weeks | Serum IL-6, TNF-α, NO, MDA | Significantly decreased | [6] |

| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 2 g/kg/day for 3 weeks | SOD, GR activities | Significantly increased | [6] |

| Mice | Lung Ischemia-Reperfusion Injury | Low and high doses | TNF-α, IL-1β, IL-6 in lung tissue | Significantly inhibited expression | [12] |

| Mice | Lung Ischemia-Reperfusion Injury | Low and high doses | MDA, ROS, Iron content | Significantly reduced | [12] |

| Mice | Lung Ischemia-Reperfusion Injury | Low and high doses | SOD levels | Significantly increased | [12] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Line: Human monocytic cell line U937, differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Inflammatory Stimulation: Differentiated macrophages are pre-treated with various concentrations of this compound (or HCA) for a specified duration (e.g., 24 hours). Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for another period (e.g., 24-48 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Prostaglandin E2 (PGE2): PGE2 levels in the cell culture medium are determined using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Cytokine concentrations in the supernatant are measured by specific ELISAs.

-

In Vivo Assessment in a Mouse Model of Multiple Sclerosis (EAE)

-

Animal Model: Female C57BL/6 mice.

-

Induction of EAE: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

This compound Administration: HCA is administered orally (e.g., by gavage) at a specified dose (e.g., 2 g/kg/day) for a defined period (e.g., 3 weeks) starting from the day of immunization.

-

Assessment of Disease Severity: Clinical signs of EAE are scored daily.

-

Biochemical Analysis: At the end of the study, blood is collected for the measurement of serum levels of inflammatory markers (TNF-α, IL-6, NO) and oxidative stress markers (MDA, SOD, GR) using appropriate assay kits.

-

Histopathology: The spinal cord and brain are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) for inflammation, and luxol fast blue for demyelination) to assess cellular infiltration and myelin loss.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a compound like this compound.

Caption: General Experimental Workflow for Investigating Anti-inflammatory Properties.

Conclusion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of this compound. Its ability to inhibit ATP citrate lyase and modulate key inflammatory signaling pathways like NF-κB and MAPK provides a solid mechanistic foundation for its observed effects in preclinical models. The quantitative data, though still emerging, consistently demonstrate a significant reduction in a range of pro-inflammatory mediators.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Elucidating the precise molecular interactions within the NF-κB and MAPK pathways.

-

Conducting more extensive dose-response studies to establish optimal therapeutic windows.

-

Investigating its efficacy in a broader range of chronic inflammatory disease models.

-

Exploring advanced drug delivery systems , such as the liposomal formulations mentioned, to enhance bioavailability and target specificity.[1][2][3]

-

Initiating well-designed clinical trials to translate these preclinical findings into human therapeutic applications.

This technical guide serves as a foundational resource to inform and guide these future research and development efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Liposome-Mediated Inhibition of Inflammation by Hydroxycitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB mediated enhancement of potassium currents by the chemokine CXCL1/growth related oncogene in small diameter rat sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxycitric acid ameliorates inflammation and oxidative stress in mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxycitric Acid Inhibits Chronic Myelogenous Leukemia Growth through Activation of AMPK and mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. Hypertonicity activates MAP kinases and inhibits HCO-3 absorption via distinct pathways in thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Hydroxycitric Acid Alleviated Lung Ischemia-Reperfusion Injury by Inhibiting Oxidative Stress and Ferroptosis through the Hif-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Potassium Hydroxycitrate on Serotonin Levels and Appetite Regulation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium hydroxycitrate (HCA), a derivative of citric acid extracted from the rind of the Garcinia cambogia fruit, has garnered significant scientific interest for its potential role in weight management.[1][2] This technical guide provides an in-depth analysis of the core mechanisms by which this compound, particularly as a calcium-potassium salt (HCA-SX), is proposed to influence serotonin (B10506) levels and regulate appetite.[3][4] The primary biochemical action of HCA is the competitive inhibition of ATP citrate (B86180) lyase, an enzyme pivotal in de novo lipogenesis.[5][6] Emerging evidence also points towards a direct interaction with serotonergic pathways, suggesting a multi-faceted approach to appetite suppression.[7][8] This document consolidates quantitative data from preclinical and clinical studies, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: ATP Citrate Lyase Inhibition

The principal and most well-established mechanism of HCA is the competitive inhibition of the cytosolic enzyme ATP citrate lyase.[6][9] This enzyme catalyzes the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[5][6] By inhibiting ATP citrate lyase, HCA effectively reduces the pool of acetyl-CoA available for lipogenesis, thereby limiting the production and storage of fat.[1][10]

Modulation of Serotonergic Pathways and Appetite Control

Beyond its metabolic effects, HCA is postulated to influence appetite by modulating serotonin (5-hydroxytryptamine, 5-HT) levels in the brain.[9][11] Serotonin is a key neurotransmitter in the regulation of mood, satiety, and eating behavior.[2][6] Elevated serotonin levels are associated with a feeling of fullness and reduced food intake.[2] Studies suggest that HCA may increase the release and availability of serotonin in the brain cortex.[7][12] Some research indicates that HCA can inhibit the reuptake of serotonin in a manner similar to selective serotonin reuptake inhibitors (SSRIs), though this effect is less potent.[7][13] This increase in serotonergic activity is believed to be a significant contributor to the appetite-suppressing effects of HCA.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound on serotonin levels and appetite.

Table 1: Effect of this compound on Serotonin Levels

| Study Type | Subject | HCA Formulation | Dosage | Duration | Key Findings | Reference |

| Preclinical (in vitro) | Isolated rat brain cortex slices | HCA | 10 µM - 1 mM | N/A | Concentration-dependent increase in radiolabeled serotonin release, with a maximum effect at 300 µM. | [12][14] |

| Preclinical (in vitro) | Isolated rat brain cortex slices | HCA-SX | 300 µM | 90 minutes | Inhibited [3H]-5-HT uptake by 20%. | [7] |

| Clinical | Obese subjects | HCA-SX | 2,800 mg/day (as part of a 4,667 mg HCA-SX dose) | 8 weeks | 44.5% increase in serum serotonin levels. | [15] |

Table 2: Effect of this compound on Appetite and Food Intake

| Study Type | Subject | HCA Formulation | Dosage | Duration | Key Findings | Reference |

| Preclinical | Rats | Regulator (HCA preparation) | 310 mg/kg (single dose) | N/A | Significant reduction in cumulative food intake. | [16] |

| Preclinical | Rats | Citrin K (HCA preparation) | 600 mg/kg (single dose) | N/A | Significant reduction in cumulative food intake. | [16] |

| Clinical | Obese subjects | HCA-SX | 4,667 mg/day | 8 weeks | Significant appetite suppression reported. | [15] |

| Clinical | Overweight women with NAFLD | HCA supplementation | Not specified | 60 days | No significant change in feeling hungry or satiety compared to the control group on a calorie-restricted diet. | [17] |

Experimental Protocols

In Vitro Serotonin Release Assay from Rat Brain Cortex Slices

This protocol is designed to assess the effect of HCA on the release of serotonin from isolated brain tissue.

-

Tissue Preparation: Slices of rat brain cortex are prepared and incubated in an oxygenated Krebs buffer.

-

Radiolabeling: The tissue slices are incubated with radiolabeled serotonin ([³H]-5-HT) to allow for its uptake into the nerve terminals.

-

Superfusion: The slices are then placed in a superfusion chamber and continuously perfused with fresh buffer to establish a stable baseline of spontaneous [³H]-5-HT efflux.

-

Compound Administration: Solutions of this compound at various concentrations (e.g., 10 µM - 1 mM) are introduced into the superfusion medium.

-

Sample Collection: Fractions of the superfusate are collected at regular intervals.

-

Quantification: The amount of radioactivity in each fraction is measured using a scintillation counter. An increase in radioactivity in the presence of HCA indicates an enhanced release of serotonin.

-

Positive Control: A depolarizing stimulus, such as a high concentration of potassium (K+), is used as a positive control to elicit a maximal release of [³H]-5-HT.[14]

Quantification of Hydroxycitric Acid in Plasma via HPLC

This protocol outlines a general method for determining the concentration of HCA in plasma, crucial for pharmacokinetic studies.

-

Sample Preparation:

-

To 100 µL of plasma, add a protein precipitation agent like 200 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.[5]

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a solution of 0.05 M sodium sulfate (B86663) adjusted to pH 2.3 with sulfuric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL.[5]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of HCA in plasma.

-

Quantify the HCA concentration in the experimental samples by comparing their peak areas to the standard curve.[5]

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: Postulated dual mechanism of this compound.

Experimental Workflow

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Garcinia Cambogia Extract: Appetite Control & Fat Reduction [epicatelean.com]

- 4. Bioefficacy of a novel calcium-potassium salt of (-)-hydroxycitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Safety and mechanism of appetite suppression by a novel hydroxycitric acid extract (HCA-SX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Use of Garcinia Extract (Hydroxycitric Acid) as a Weight loss Supplement: A Systematic Review and Meta-Analysis of Randomised Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. perarin.com [perarin.com]

- 10. How Garcinia Cambogia Can Help You Lose Weight and Belly Fat [healthline.com]

- 11. Potassium Hydroxy Citric Acid – Us Smart Publications [smart-publications.com]

- 12. Research Portal [researchworks.creighton.edu]

- 13. Serotonin Toxicity Associated with Garcinia cambogia Over-the-counter Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2002078616A2 - Methods for increasing serotonin levels by administering (-)-hydroxycitric acid - Google Patents [patents.google.com]

- 15. Efficacy of a novel calcium/potassium salt of (-)-hydroxycitric acid in weight control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of the effects of three different (-)-hydroxycitric acid preparations on food intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Hydroxycitric Acid Supplementation on Body Composition, Obesity Indices, Appetite, Leptin, and Adiponectin of Women with NAFLD on a Calorie-Restricted Diet - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Potassium Hydroxycitrate on Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium hydroxycitrate, the potassium salt of hydroxycitric acid (HCA), is a derivative of citric acid found predominantly in the fruit of Garcinia cambogia. HCA is recognized for its potential to influence lipid metabolism, primarily through the inhibition of ATP-citrate lyase, a key enzyme in the fatty acid biosynthesis pathway.[1] Emerging research indicates that the effects of this compound may extend beyond direct enzymatic inhibition to include the modulation of the gut microbiota. This technical guide provides an in-depth exploration of the current understanding of the impact of this compound on the gut microbiome, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. The evidence largely stems from studies utilizing Garcinia cambogia extract, of which HCA is the principal active component.

Quantitative Analysis of Gut Microbiota Modulation

Studies in diet-induced obese (DIO) mouse models have demonstrated that supplementation with Garcinia cambogia extract, often in combination with probiotics, can significantly alter the composition of the gut microbiota. These changes are associated with beneficial metabolic outcomes, including reduced weight gain and adiposity.[2][3][4]

Table 1: Relative Abundance of Key Bacterial Genera in Fecal Samples of Diet-Induced Obese Mice Supplemented with Garcinia cambogia Extract and Probiotics

| Bacterial Genus | High-Fat Diet (HFD) Control | HFD + G. cambogia (HFD+G) | HFD + Probiotics (HFD+L1') | HFD + G. cambogia + Probiotics (HFD+L1'+G) | Reference |

| Bacteroides | Increased | Significantly Increased | No Significant Change | No Significant Change | [4] |

| Parabacteroides | Increased | Significantly Increased | No Significant Change | No Significant Change | [4] |

| Butyricicoccus | Decreased | No Significant Change | Significantly Increased | No Significant Change | [4] |

| Eubacterium coprostanoligenes group | Decreased | No Significant Change | No Significant Change | Significantly Increased | [2][4] |